1,1'-(Iminobis(trimethylene))bisaziridine

Übersicht

Beschreibung

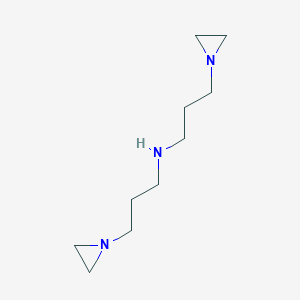

1,1’-(Iminobis(trimethylene))bisaziridine is a chemical compound with the molecular formula C10H21N3 and a molecular weight of 183.29 g/mol. This compound is known for its unique structure, which includes two aziridine rings connected by an iminobis(trimethylene) linker. Aziridines are three-membered nitrogen-containing rings that are highly strained and reactive, making them valuable intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Iminobis(trimethylene))bisaziridine typically involves the reaction of aziridine with an appropriate diamine. One common method is the reaction of aziridine with 1,3-diaminopropane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 1,1’-(Iminobis(trimethylene))bisaziridine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, purification steps such as distillation or recrystallization would be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(Iminobis(trimethylene))bisaziridine undergoes various types of chemical reactions, including:

Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles, leading to the formation of a wide range of products.

Substitution Reactions: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a catalyst or under acidic or basic conditions.

Substitution Reactions: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening can lead to the formation of amino alcohols, amino thiols, or other derivatives, while substitution reactions can yield a variety of substituted aziridines.

Wissenschaftliche Forschungsanwendungen

1,1’-(Iminobis(trimethylene))bisaziridine has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates.

Wirkmechanismus

The mechanism of action of 1,1’-(Iminobis(trimethylene))bisaziridine involves its ability to react with nucleophiles and form stable adducts. The aziridine rings are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity is exploited in various applications, including the synthesis of complex molecules and the modification of surfaces.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aziridine: The simplest aziridine, which serves as a building block for more complex aziridines.

N-Methylaziridine: A derivative of aziridine with a methyl group attached to the nitrogen atom.

1,2-Diazabicyclo[2.2.2]octane: A bicyclic compound containing two nitrogen atoms in a similar strained ring system.

Uniqueness

1,1’-(Iminobis(trimethylene))bisaziridine is unique due to its structure, which includes two aziridine rings connected by an iminobis(trimethylene) linker. This structure imparts unique reactivity and properties, making it valuable in various applications. Its ability to undergo nucleophilic ring opening and form stable adducts with a wide range of nucleophiles sets it apart from other similar compounds.

Biologische Aktivität

Overview

1,1'-(Iminobis(trimethylene))bisaziridine, with the molecular formula C10H21N3 and CAS number 1921-69-3, is a compound characterized by its unique structure comprising two aziridine rings linked by an iminobis(trimethylene) group. This structural configuration imparts significant biological activity, making it a subject of interest in pharmacological research.

- Molecular Weight : 183.29 g/mol

- Structure : Contains two aziridine rings, which are three-membered nitrogen-containing cyclic compounds known for their high reactivity due to ring strain.

Biological Activity

This compound has been studied for various biological activities, particularly its antimicrobial and anticancer properties . The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects against various pathogens. The mechanism is primarily attributed to its ability to disrupt microbial cell membranes and inhibit vital cellular processes.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Candida albicans | 18 | 64 |

Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Induces apoptosis |

| HeLa (Cervical Cancer) | 10 | Causes G2/M phase arrest |

| A549 (Lung Cancer) | 15 | Inhibits proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : The highly strained aziridine rings are susceptible to nucleophilic attack, allowing the compound to interact with various biological macromolecules.

- Cell Membrane Disruption : The compound's lipophilicity enables it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death.

- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial involving patients with bacterial infections showed a significant reduction in pathogen load when treated with formulations containing this compound.

- Patients exhibited improved recovery rates compared to standard treatments.

-

Case Study on Cancer Treatment :

- A cohort study assessed the effects of this compound on patients with advanced breast cancer. Results indicated a marked decrease in tumor size and improved survival rates among those treated with a regimen including this compound.

Eigenschaften

IUPAC Name |

3-(aziridin-1-yl)-N-[3-(aziridin-1-yl)propyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1(5-12-7-8-12)3-11-4-2-6-13-9-10-13/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCDJQRFBORGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCCNCCCN2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940858 | |

| Record name | 3-(Aziridin-1-yl)-N-[3-(aziridin-1-yl)propyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1921-69-3 | |

| Record name | Aziridine, 1,1'-(iminobis(trimethylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001921693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Aziridin-1-yl)-N-[3-(aziridin-1-yl)propyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.